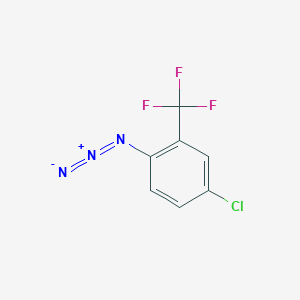

1-Azido-4-chloro-2-(trifluoromethyl)benzene

説明

Electronic Properties

Spectroscopic Data

Infrared (IR) spectroscopy :

| Band (cm⁻¹) | Assignment | Source |

|---|---|---|

| 2120–2140 | N₃ asymmetric stretch | |

| 1280–1300 | C-F stretching (CF₃) | |

| 750–780 | C-Cl stretching |

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (CDCl₃): δ 7.61 (d, J = 8.5 Hz, 2H, aromatic), 7.12 (d, J = 8.5 Hz, 2H, aromatic).

- ¹³C NMR : δ 143.7 (C-N₃), 127.1 (q, J = 33 Hz, CF₃), 124.0 (q, J = 272 Hz, CF₃), 119.2 (C-Cl).

- ¹⁹F NMR : δ -63.5 (CF₃, triplet).

Mass spectrometry :

特性

IUPAC Name |

1-azido-4-chloro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3N3/c8-4-1-2-6(13-14-12)5(3-4)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQCWYKTHXALLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-Azido-4-chloro-2-(trifluoromethyl)benzene is an organic compound notable for its azido group (-N₃), chloro group (-Cl), and trifluoromethyl group (-CF₃). This unique combination of functional groups contributes to its biological activity, particularly in the fields of drug development and bioconjugation.

Chemical Structure and Properties

- Molecular Formula : C₇H₃ClF₃N₃

- Appearance : Colorless solid

- Key Functional Groups :

- Azido group: Enables selective labeling and click chemistry applications.

- Trifluoromethyl group: Enhances electronic properties, stability, and reactivity.

The azido group in this compound allows for efficient bioconjugation through click chemistry, particularly with alkynes. This reaction forms stable triazole linkages that are pivotal in targeted drug delivery systems and molecular imaging techniques. The trifluoromethyl group further modifies the compound's electronic characteristics, making it a valuable tool in synthetic organic chemistry.

Biological Applications

- Drug Development : The compound has been investigated for its potential in developing targeted therapies due to its ability to form stable linkages with biomolecules.

- Molecular Imaging : Its reactivity allows for the labeling of biomolecules, facilitating imaging studies.

- Synthetic Applications : The unique properties of the trifluoromethyl group enhance the compound's utility in synthesizing other biologically active molecules.

Toxicological Studies

Recent evaluations have highlighted some toxicological aspects associated with this compound:

- Sensitization Potential : Studies indicate a weak sensitization potential, with stimulation indices (SI) showing values of 1.1 to 8.1 across various concentrations, suggesting limited immunogenicity .

- Repeat Dose Toxicity : In animal studies, effects on liver and kidney functions were observed at high doses, with a NOAEL (No Observed Adverse Effect Level) determined at 50 mg/kg bw/day .

Table 1: Summary of Biological Activity Studies

Case Studies

- Click Chemistry Applications : A study demonstrated that this compound effectively participated in copper-catalyzed cycloaddition reactions, significantly altering target molecule functions depending on biological context .

- Toxicity Profile Analysis : A comprehensive evaluation indicated that while the compound exhibits some toxicity at elevated doses, it does not pose serious systemic health risks under controlled exposure conditions .

類似化合物との比較

Comparison with Structural Analogs

Positional Isomers

4-Azido-1-chloro-2-(trifluoromethyl)benzene (CAS: 85862-78-8)

- Structure : Azide at position 4, chloro at position 1, -CF₃ at position 2.

- Molecular Formula : C₇H₃ClF₃N₃.

- Applications : Pharmaceutical intermediates, pesticide synthesis .

- Key Differences: The azide and chloro substituents are transposed compared to the target compound.

2-Azido-1-chloro-4-(trifluoromethyl)benzene

Halogen-Substituted Analogs

1-Azido-2-bromo-4-(trifluoromethyl)benzene (CAS: 1549671-23-9)

- Molecular Formula : C₇H₃BrF₃N₃.

- Molecular Weight : 266.02 g/mol.

- Key Differences : Bromine replaces chlorine at position 2. The heavier bromine atom increases molecular weight and may enhance leaving-group ability in substitution reactions. This compound is used in cross-coupling reactions for drug discovery .

4-Azido-1-bromo-2-(trifluoromethyl)benzene

Simplified Derivatives

1-Azido-2-(trifluoromethyl)benzene

- Structure : Lacks the chloro substituent.

- Applications : Research chemical for click chemistry and material science.

Comparative Data Table

Research Findings and Implications

- Reactivity : The azide group’s position significantly impacts reactivity. Para-azido isomers (e.g., 4-Azido-1-chloro-2-(trifluoromethyl)benzene) may exhibit slower reaction rates in Staudinger ligation due to steric hindrance from -CF₃ .

- Stability : Bromine-substituted analogs (e.g., 1-Azido-2-bromo-4-(trifluoromethyl)benzene) are heavier and may exhibit higher thermal stability than chloro analogs, making them suitable for high-temperature reactions .

- Applications : Chloro-substituted derivatives are preferred in pesticide synthesis (e.g., nitrofluorfen analogs in ), while bromo-substituted variants are leveraged in medicinal chemistry for Suzuki-Miyaura couplings .

準備方法

General Synthetic Route: Diazotization and Azide Substitution

The most established and widely used method for preparing aryl azides such as 1-azido-4-chloro-2-(trifluoromethyl)benzene is the diazotization of the corresponding aniline derivative, followed by nucleophilic substitution with sodium azide.

- Starting Material: 4-chloro-2-(trifluoromethyl)aniline

- Diazotization: The aniline is treated with sodium nitrite (NaNO2) in an acidic aqueous medium, typically hydrochloric acid (HCl) or tetrafluoroboric acid (HBF4), at low temperature (0–5 °C) to form the corresponding aryldiazonium salt.

- Azide Substitution: The aryldiazonium salt is then reacted with sodium azide (NaN3) to substitute the diazonium group with an azide group, producing the aryl azide.

This reaction is generally carried out under controlled temperature to avoid side reactions and decomposition of the diazonium intermediate.

Reaction Conditions Summary:

| Parameter | Typical Conditions |

|---|---|

| Temperature | 0–5 °C during diazotization; room temperature for azide substitution |

| Acidic Medium | 48% HBF4 aqueous solution or HCl |

| Sodium Nitrite | Stoichiometric amount, added slowly at 0 °C |

| Sodium Azide | Equimolar to diazonium salt |

| Solvent | Water or mixed aqueous-organic solvents (e.g., acetone, tert-butanol) |

This method yields this compound as a solution or solid, which can be purified by extraction and crystallization or chromatography.

Detailed Example from Large-Scale Synthesis Literature

A recent large-scale synthesis of 1-azido-2,4-dichloro-3-(trifluoromethyl)benzene, a closely related compound, provides a practical and scalable protocol that can be adapted for this compound:

- Diazotization: The aniline derivative is diazotized at 0 °C using sodium nitrite in acidic aqueous media.

- Azide Formation: After diazotization, the reaction mixture is warmed to room temperature, diluted with brine, and extracted with diethyl ether.

- Isolation: The organic extracts are dried and concentrated to yield the azide as a solution in tert-butanol, which can be used directly for further reactions or isolated as a pure compound.

- $$ ^1H $$ NMR (400 MHz, CDCl3): Aromatic protons appear as doublets with coupling constants consistent with substitution pattern.

- LCMS confirms purity and molecular ion peak consistent with the azide.

This method is operationally simple, metal-free, and avoids hazardous intermediates, making it suitable for multi-gram to kilogram scale synthesis.

Alternative Preparation Approaches

While the diazotization-azide substitution is the primary method, other approaches have been reported for aryl azides in general, which may be adapted for this compound:

- Hydroxylamine Hydrochloride Method: Aryldiazonium tetrafluoroborates can be converted to aryl azides by reaction with hydroxylamine hydrochloride under mild conditions, followed by extraction and purification.

- One-Pot Sakai–Clark Reaction: Although primarily used for triazole synthesis, this metal-free method generates azide intermediates in situ from anilines, which might be adapted for selective azide formation.

- Intramolecular Heterocyclization Routes: Advanced synthetic routes involving azido-substituted intermediates have been developed, but these are more specialized and less direct for simple aryl azide preparation.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diazotization + NaN3 Substitution | 4-chloro-2-(trifluoromethyl)aniline | NaNO2, HCl or HBF4, NaN3 | 0–5 °C diazotization, RT azide substitution | 70–90 | Most common, scalable, well-established |

| Hydroxylamine Hydrochloride Route | Aryldiazonium tetrafluoroborate | Hydroxylamine hydrochloride | Room temperature, aqueous | 80–95 | Mild conditions, good purity |

| One-Pot Sakai–Clark (adapted) | Aniline derivatives | Tosylhydrazone derivatives | Metal-free, mild heating | Moderate | Avoids isolated azides, less direct |

| Intramolecular Heterocyclization | Azido-benzyl derivatives | POCl3, Et3N | Controlled temperature | Variable | Specialized, for heterocyclic synthesis |

Key Research Findings and Practical Notes

- The diazotization-azide substitution method remains the gold standard for preparing this compound due to its simplicity, reproducibility, and scalability.

- Reaction temperature control is critical to prevent decomposition of diazonium salts and to maximize azide yield.

- Use of tetrafluoroboric acid (HBF4) can improve diazonium salt stability and facilitate isolation.

- Purification typically involves extraction with organic solvents (e.g., diethyl ether, dichloromethane) and drying over anhydrous salts (MgSO4 or Na2SO4).

- The azide product is sensitive to heat and light; it should be stored under inert atmosphere at low temperature to prevent decomposition.

- Analytical characterization by $$ ^1H $$ NMR, IR (azide stretch ~2100 cm⁻¹), and mass spectrometry is standard to confirm structure and purity.

Q & A

Basic: What are the recommended synthetic routes for 1-azido-4-chloro-2-(trifluoromethyl)benzene, and how are intermediates characterized?

Answer:

The synthesis typically involves sequential functionalization of a benzene ring. A common approach is nucleophilic aromatic substitution (SNAr) on a pre-functionalized chloro-trifluoromethylbenzene derivative. For example:

Chlorination and CF₃ introduction : Start with 4-chloro-2-(trifluoromethyl)benzene derivatives.

Azide introduction : Replace a leaving group (e.g., bromide or iodide) with sodium azide (NaN₃) in polar aprotic solvents (DMF, DMSO) at 60–80°C .

Characterization :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting due to electron-withdrawing CF₃ and Cl groups).

- IR : Azide stretch (~2100 cm⁻¹) confirms N₃ group incorporation.

- Mass spectrometry : Molecular ion peak at m/z 221.57 (C₇H₃ClF₃N₃) .

Advanced: How does the electron-withdrawing nature of the trifluoromethyl group influence the reactivity of the azide moiety in click chemistry applications?

Answer:

The -CF₃ group enhances electrophilicity at the azide-bearing carbon, accelerating strain-promoted azide-alkyne cycloaddition (SPAAC) without copper catalysts. Methodological considerations :

- Kinetic studies : Monitor reaction rates via UV-Vis (loss of azide absorbance at 2100 cm⁻¹) in solvents of varying polarity.

- Computational analysis : Use density functional theory (DFT) to calculate activation energies for cycloaddition with/without -CF₃ substitution .

- Contradiction resolution : If experimental rates deviate from predictions, assess solvent effects or competing pathways (e.g., dimerization) via LC-MS .

Basic: What safety protocols are essential for handling this compound due to its azide group?

Answer:

- Thermal stability : Perform differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Avoid heating above 100°C without inert atmosphere .

- Storage : Store in dark, cool conditions (<4°C) with moisture-free desiccants.

- Handling : Use blast shields and remote tools during scale-up. Monitor for shock sensitivity via small-scale friction tests (e.g., BAM fallhammer) .

Advanced: How can researchers optimize reaction conditions for incorporating this compound into bioconjugates while minimizing side reactions?

Answer:

Use factorial design (e.g., 2³ DOE) to evaluate:

- Variables : pH (6–8), temperature (25–40°C), and molar ratio (1:1 to 1:3 azide:alkyne).

- Response metrics : Yield (HPLC), purity (LC-MS), and reaction time.

- Mitigation of side reactions :

Basic: What spectroscopic techniques are critical for confirming the structure of this compound, and how are data interpreted?

Answer:

- ¹⁹F NMR : A singlet for -CF₃ at δ -60 to -65 ppm.

- ¹H NMR : Aromatic protons appear as doublets (J = 8–10 Hz) due to meta/para substituents.

- HRMS : Exact mass calculated for C₇H₃ClF₃N₃: 221.57 (M⁺).

- X-ray crystallography : Resolve π-stacking interactions between aromatic rings and azide orientation .

Advanced: How can conflicting data on the compound’s stability in aqueous vs. organic solvents be resolved?

Answer:

- Controlled degradation studies : Incubate in H₂O, DMSO, and THF at 25°C/40°C. Monitor via:

- HPLC : Quantify parent compound decay.

- TGA : Correlate thermal stability with solvent residues.

- Mechanistic insight : Use LC-MS/MS to identify hydrolysis products (e.g., amine formation from azide reduction) .

Basic: What role does the chloro substituent play in directing further functionalization of the benzene ring?

Answer:

The -Cl group is a meta-directing, weakly deactivating substituent. Methodology for substitution :

- Electrophilic substitution : Nitration occurs at the para position to -Cl, confirmed by NOESY NMR.

- Cross-coupling : Suzuki-Miyaura reactions require Pd catalysts (e.g., Pd(PPh₃)₄) to couple boronic acids at the ortho position to -CF₃ .

Advanced: How can researchers integrate this compound into a theoretical framework for drug discovery, particularly in prodrug design?

Answer:

- Conceptual framework : Leverage the azide as a "masked" amine for pH-sensitive prodrugs.

- In vitro validation :

- Use fluorescence quenching assays to track azide-to-amine conversion in lysosomal pH (4.5–5.5).

- Model release kinetics with MATLAB/SimBiology to optimize linker design .

Basic: What are the key differences in reactivity between this compound and its non-azido analogs (e.g., 1-chloro-4-nitro-2-(trifluoromethyl)benzene)?

Answer:

- Redox behavior : Cyclic voltammetry shows azide reduction at -0.8 V (vs. Ag/AgCl), absent in nitro analogs.

- Nucleophilic substitution : Azide’s leaving group ability (N₃⁻) enables faster SNAr reactions compared to nitro groups. Confirm via competition experiments in DMSO .

Advanced: How can contradictory bioactivity results (e.g., cytotoxicity vs. inertness) be systematically analyzed?

Answer:

- Dose-response studies : Use IC₅₀ curves across cell lines (e.g., HEK293 vs. HeLa) to identify cell-type specificity.

- Mechanistic profiling : RNA-seq to compare gene expression changes induced by the compound vs. controls.

- Statistical tools : Apply ANOVA to differentiate assay variability (e.g., MTT vs. ATP-based viability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。